N-[1-(benzenesulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl]-2-(3-methylphenoxy)acetamide
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Overview
Description
N-[1-(benzenesulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl]-2-(3-methylphenoxy)acetamide is a complex organic compound that has garnered interest in various fields of scientific research This compound is characterized by its unique structure, which includes a phenoxy group, a sulfonyl group, and a tetrahydroquinoline moiety
Mechanism of Action
Target of Action
It is known that n-benzenesulfonyl-1,2,3,4-tetrahydroquinoline derivatives have been studied for their antimicrobial properties .
Mode of Action
It has been suggested that the compound may interact with its targets to generate reactive oxygen species . This interaction and the subsequent generation of reactive species could lead to changes in the target organisms.
Result of Action
The compound has been shown to exhibit bactericidal activity against Staphylococcus aureus ATCC 29213 and methicillin-resistant S. aureus (MRSA) ATCC 43300 . Transmission electron microscopy revealed a disturbed membrane architecture in the treated strains .
Biochemical Analysis
Biochemical Properties
The role of N-[1-(benzenesulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl]-2-(3-methylphenoxy)acetamide in biochemical reactions is not well-studied. Based on its structure, it is plausible that it could interact with various enzymes and proteins. The benzenesulfonyl group in the compound could potentially interact with proteins or enzymes that have affinity for aromatic compounds
Molecular Mechanism
It is possible that the compound exerts its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, or changes in gene expression
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[1-(benzenesulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl]-2-(3-methylphenoxy)acetamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
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Formation of the Phenoxy Intermediate: : The synthesis begins with the preparation of the 3-methylphenoxy intermediate. This is achieved by reacting 3-methylphenol with an appropriate halogenating agent, such as thionyl chloride, to form 3-methylphenyl chloride. This intermediate is then reacted with sodium phenoxide to yield the 3-methylphenoxy compound.
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Synthesis of the Tetrahydroquinoline Derivative: : The next step involves the synthesis of the tetrahydroquinoline derivative. This can be achieved by the Pictet-Spengler reaction, where an appropriate aldehyde or ketone is condensed with an amine in the presence of an acid catalyst to form the tetrahydroquinoline ring system.
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Coupling Reaction: : The final step involves the coupling of the 3-methylphenoxy intermediate with the tetrahydroquinoline derivative. This is typically carried out using a coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC) in the presence of a base to form the desired acetamide compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This includes the use of continuous flow reactors, advanced purification techniques, and process optimization to ensure scalability and cost-effectiveness.
Chemical Reactions Analysis
Types of Reactions
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Oxidation: : The compound can undergo oxidation reactions, particularly at the phenoxy and tetrahydroquinoline moieties. Common oxidizing agents include potassium permanganate and chromium trioxide.
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Reduction: : Reduction reactions can be performed on the sulfonyl group to yield the corresponding sulfide. Typical reducing agents include lithium aluminum hydride and sodium borohydride.
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Substitution: : The compound can undergo nucleophilic substitution reactions, especially at the phenoxy group. Reagents such as sodium methoxide or potassium tert-butoxide can be used for these reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol.
Major Products Formed
Oxidation: Formation of quinoline N-oxide derivatives.
Reduction: Formation of sulfide derivatives.
Substitution: Formation of substituted phenoxy derivatives.
Scientific Research Applications
N-[1-(benzenesulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl]-2-(3-methylphenoxy)acetamide has several applications in scientific research:
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Chemistry: : Used as a building block for the synthesis of more complex organic molecules. It serves as an intermediate in the preparation of various heterocyclic compounds.
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Biology: : Investigated for its potential biological activities, including antimicrobial and anticancer properties. It is used in the study of enzyme inhibition and receptor binding.
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Medicine: : Explored for its potential therapeutic applications, particularly in the development of new drugs targeting specific biological pathways.
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Industry: : Utilized in the development of specialty chemicals and materials, including polymers and advanced materials with unique properties.
Comparison with Similar Compounds
Similar Compounds
- **2-(4-methylphenoxy)-N-[1-(phenylsulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl]acetamide
- **2-(3-chlorophenoxy)-N-[1-(phenylsulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl]acetamide
- **2-(3-methylphenoxy)-N-[1-(methylsulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl]acetamide
Uniqueness
The uniqueness of N-[1-(benzenesulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl]-2-(3-methylphenoxy)acetamide lies in its specific structural features, which confer distinct chemical reactivity and biological activity. The presence of the 3-methylphenoxy group enhances its lipophilicity, while the phenylsulfonyl group contributes to its electron-withdrawing properties, making it a versatile compound for various applications.
Properties
IUPAC Name |
N-[1-(benzenesulfonyl)-3,4-dihydro-2H-quinolin-7-yl]-2-(3-methylphenoxy)acetamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H24N2O4S/c1-18-7-5-9-21(15-18)30-17-24(27)25-20-13-12-19-8-6-14-26(23(19)16-20)31(28,29)22-10-3-2-4-11-22/h2-5,7,9-13,15-16H,6,8,14,17H2,1H3,(H,25,27) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TUMHYTWZOQXXKM-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)OCC(=O)NC2=CC3=C(CCCN3S(=O)(=O)C4=CC=CC=C4)C=C2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H24N2O4S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
436.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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